3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core linked to a propanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,5-a]pyridine derivatives, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
It’s known that imidazo[1,5-a]pyridin-3-ylidenes, which share a similar structure, have strong π-accepting character . This suggests that the compound may interact with its targets through π-π interactions, which could influence the activity of the target proteins .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid typically involves multicomponent reactions. One common method is the cyclocondensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another approach involves the use of cycloaddition, oxidative cyclization, and transannulation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
3-{imidazo[1,5-a]pyridin-3-yl}propanoic acid can be compared with other imidazo[1,5-a]pyridine derivatives:
Imidazo[1,2-a]pyridine: This class of compounds also exhibits significant biological activity and is used in various medicinal applications.
Imidazo[1,5-a]pyridine: Similar to this compound, these compounds are versatile and have applications in materials science and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-{Imidazo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an imidazo[1,5-a]pyridine moiety linked to a propanoic acid group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparative studies with related compounds.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key features of the structure include:
- A bicyclic imidazo[1,5-a]pyridine ring that facilitates interactions with various biological targets.
- A propanoic acid group that enhances solubility and reactivity.
Research indicates that this compound interacts with specific biological targets, influencing their activity through several mechanisms:
- Binding Affinity : The compound exhibits significant binding affinity to various receptors and enzymes, which is crucial for its therapeutic efficacy .
- Inhibition of Kinases : Studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially impacting cancer cell proliferation .
- Antisecretory Properties : Some derivatives have shown antisecretory effects in gastric models, indicating potential applications in treating ulcers .
Biological Activities
The biological activities associated with this compound include:
- Antitumor Activity : Compounds in this class have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects, highlighting their potential in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound typically involves several methodologies:
- Cyclization Reactions : Starting from aminopyridines and appropriate carbonyl compounds to form the imidazo[1,5-a]pyridine core.
- Functionalization : The propanoic acid moiety can be introduced through acylation or other coupling reactions .
Comparative Studies
Comparative studies with related compounds provide insights into the unique properties and potential advantages of this compound. The following table summarizes some related compounds and their unique features:
Compound Name | Structure Type | Unique Features |
---|---|---|
2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid | Imidazo[1,2-a]pyridine | Different biological activity profiles |
4-(Imidazo[1,2-b]pyridin-3-yl)butanoic acid | Imidazo[1,2-b]pyridine | Potentially more potent against certain cancers |
3-(Pyrido[2,3-b]indole)propanoic acid | Pyridoindole | Known for neuroprotective effects |
These comparisons highlight the structural diversity within imidazole and pyridine derivatives and underscore the unique properties of this compound in drug design.
Case Studies
Several case studies have explored the biological activity of this compound:
- Inhibition Studies : Research demonstrated that at concentrations around 50 μM, this compound could inhibit secretion in bacterial models by downregulating key activators without completely halting secretion processes .
- Cytotoxicity Assays : In vitro assays showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a promising avenue for further drug development .
Properties
IUPAC Name |
3-imidazo[1,5-a]pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-10(14)5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLDFUZCBIONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.